Nystatin A1 trihydrate

Description

BenchChem offers high-quality Nystatin A1 trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nystatin A1 trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H81NO20 |

|---|---|

Molecular Weight |

980.1 g/mol |

IUPAC Name |

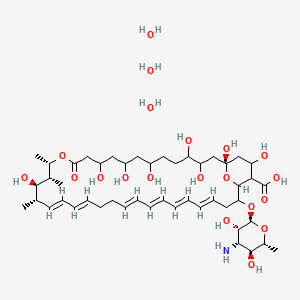

(1S,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E)-34-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;trihydrate |

InChI |

InChI=1S/C47H75NO17.3H2O/c1-27-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-37(64-46-43(58)40(48)42(57)30(4)63-46)44-39(45(59)60)36(54)26-47(61,65-44)25-35(53)34(52)21-20-31(49)22-32(50)23-33(51)24-38(55)62-29(3)28(2)41(27)56;;;/h5-7,9,11-18,27-37,39-44,46,49-54,56-58,61H,8,10,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31?,32?,33?,34?,35?,36?,37?,39?,40-,41+,42+,43-,44?,46+,47+;;;/m0.../s1 |

InChI Key |

ZCIAQBMEBDLDJC-XOQWAWLRSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/CC(C2C(C(C[C@](O2)(CC(C(CCC(CC(CC(CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: Nystatin A1 Trihydrate (CAS 34786-70-4)

[1][2][3][4][5][6]

Executive Summary

Nystatin A1 (CAS 34786-70-4) is the primary bioactive component of the Nystatin complex (CAS 1400-61-9) produced by Streptomyces noursei.[][2] While the generic complex is a mixture of tetraenes (A1, A2, A3), Nystatin A1 represents the high-purity fraction used in rigorous biophysical characterization and sensitive cell culture applications.[][2] The trihydrate form is a specific crystalline state often supplied for analytical standards, offering defined stoichiometry for molar calculations.[2] Its utility spans from antifungal susceptibility testing to the "perforated patch" technique in electrophysiology, driven by its ability to form monovalent cation-selective pores in ergosterol-rich membranes.[][2]

Chemical Identity & Physiochemical Profile[4][7][8][9][10][11][12]

Unlike the generic complex, Nystatin A1 Trihydrate allows for precise molar dosing, which is critical in kinetic studies and electrophysiology.[2]

Table 1: Chemical Specifications

| Property | Data |

| CAS Number | 34786-70-4 (Specific to Nystatin A1) |

| Synonyms | Nystatin A1; Fungicidin A1 |

| Molecular Formula | |

| Molecular Weight | 926.11 g/mol (Anhydrous); ~980.15 g/mol (Trihydrate) |

| Appearance | Yellow to light-tan crystalline powder |

| pKa | ~5.12 (Carboxyl), ~9.12 (Amino) [1] |

| UV/Vis Maxima | 290, 307, 322 nm (Ethanol) |

Table 2: Solubility & Stability Profile

| Solvent | Solubility Limit (25°C) | Notes |

| DMSO | ~20 mg/mL | Recommended for Stock. Forms a clear, yellow solution.[][2] |

| DMF | > 50 mg/mL | Freely soluble.[2][3] Alternative stock solvent.[2][4] |

| Methanol | ~11.2 mg/mL | Sparingly soluble.[3] Not recommended for high-conc stocks.[][2] |

| Water | < 1 mg/mL | Insoluble. Forms a suspension.[2][5] Do not use for stock. |

| Stability | High Sensitivity | Degrades rapidly upon exposure to light, heat, and oxidation.[2][3] |

Critical Distinction: Researchers must verify whether their protocol requires the generic complex (measured in Units/mg) or the specific A1 fraction (measured in Molarity). CAS 34786-70-4 refers strictly to the A1 component [2].[][2]

Mechanism of Action: Sterol-Dependent Pore Formation[4][5]

Nystatin A1 functions as a channel-forming ionophore.[][2] Its selectivity is driven by the presence of ergosterol in fungal plasma membranes. It shows significantly lower affinity for cholesterol, providing its therapeutic window, though high concentrations can affect mammalian cells.[][2]

Mechanistic Pathway[4]

-

Binding: Nystatin monomers bind to ergosterol in the membrane interface.

-

Oligomerization: The drug-sterol complexes aggregate, forming a barrel-stave structure.[][2]

-

Insertion: The hydrophilic polyol core faces inward, while the hydrophobic polyene backbone interacts with membrane lipids.

-

Pore Formation: A transmembrane channel (approx. 8 Å diameter) opens.[2]

-

Leakage: Uncontrolled efflux of

and influx of

Figure 1: The ergosterol-dependent pore-forming mechanism of Nystatin A1 leading to fungal cell lysis.[][2]

Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Objective: Create a stock solution that minimizes degradation and precipitation. Pre-requisites: Amber vials, 0.22 µm PTFE filter (optional), DMSO (Anhydrous).[][2]

-

Calculate Mass: For a 50 mM stock of Nystatin A1 Trihydrate (MW ~980.15), weigh 49.0 mg of powder.

-

Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30-60 seconds until the solution is a clear, bright yellow.

-

Caution: Avoid heating above 37°C as this accelerates degradation.[2]

-

-

Aliquot & Storage: Immediately dispense into light-protected (amber) microtubes.

Protocol B: Nystatin Perforated Patch Clamp

Objective: Electrically access a cell's interior without washing out intracellular signaling molecules (a key advantage over whole-cell rupture).[][2]

-

Stock Prep: Prepare a fresh 50 mg/mL stock in DMSO (as per Protocol A).

-

Working Solution: Dilute the stock into the intracellular pipette solution to a final concentration of 150–300 µg/mL .

-

Critical: Sonicate the working solution for 30 seconds to ensure full dispersion.

-

-

Pipette Filling:

-

Seal Formation: Form a GΩ seal on the cell membrane.

-

Perforation: Wait 10–20 minutes. Monitor the capacitive transient. As pores form, series resistance (

) will drop significantly (target < 20 MΩ), while seal resistance remains high.[][2]-

Result: Electrical continuity is established via Nystatin pores, which are permeable to monovalent ions (

,

-

Protocol C: Antifungal Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

-

Inoculum Prep: Adjust yeast suspension to

CFU/mL in RPMI-1640 medium. -

Dilution Series: Prepare 2-fold serial dilutions of Nystatin A1 in DMSO, then dilute 1:100 into the medium to keep DMSO < 1%.

-

Range: Test final concentrations from 0.03 µg/mL to 16 µg/mL.

-

-

Incubation: Add 100 µL of inoculum to 100 µL of drug-containing media in a 96-well plate. Incubate at 35°C for 24–48 hours.

-

Readout: The MIC is the lowest concentration showing no visible growth (optically clear).

-

Expected MIC (C. albicans): Typically 1.0 – 4.0 µg/mL [5].[2]

-

Handling, Stability & Safety (E-E-A-T)

Light & Oxidation Sensitivity

Nystatin is a conjugated polyene system, making it highly susceptible to photo-oxidation.[][2]

-

Rule 1: Always handle powder and solutions in low-light conditions or use amber glassware.[2]

-

Rule 2: Discard solutions that turn from bright yellow to brown/orange, indicating oxidation.[2]

Sterilization[4][14]

-

Filtration: Use 0.22 µm PTFE or Nylon filters for DMSO stocks.[2] For aqueous suspensions, filtration may remove the drug due to its poor solubility; sterile preparation of the powder is preferred if suspension is required.

Toxicity

While Nystatin is not absorbed from the GI tract, it is toxic to mammalian cells in culture at high concentrations (> 100 U/mL or > 20 µg/mL) due to weak cholesterol binding.[2] Always titrate the dose for cell culture applications.

References

-

PubChem. (2025).[2] Nystatin A1 - Compound Summary. National Library of Medicine. [Link][]

-

Coutinho, A., & Prieto, M. (2003).[][2] Self-assembly of the polyene antibiotic nystatin in dipalmitoylphosphatidylcholine vesicles. Biophysical Journal, 84(5), 3061–3078.[][2] [Link]

-

Akaike, N., & Harata, N. (1994).[][2] Nystatin perforated patch recording and its applications to analyses of intracellular mechanisms. The Japanese Journal of Physiology, 44(5), 433–473.[][2] [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard. CLSI document M27-A3. [Link]

Technical Guide: Nystatin A1 Trihydrate vs. Generic Nystatin (USP/EP)

Executive Summary

The Core Distinction: In drug development and analytical chemistry, "Nystatin" is a broad designation for a fermentation complex, whereas Nystatin A1 Trihydrate refers to a specific, highly purified crystalline solvate.

-

Generic Nystatin (USP/EP Grade): A heterogeneous mixture of structurally related polyenes (Congeners A1, A2, A3, and B). It is typically amorphous or semi-crystalline, hygroscopic, and exhibits batch-to-batch variability in congener ratios.

-

Nystatin A1 Trihydrate: The purified major congener (

) crystallized in a defined lattice. It serves as the primary reference standard for structural biology and precise potency calibration due to its superior thermodynamic stability and defined stoichiometry.

Part 1: Molecular Architecture & Crystallography

The functional difference between these two forms begins at the atomic lattice level. Nystatin is a tetraene diene macrolide. Its polyene region is highly susceptible to oxidative degradation, a process accelerated in disordered (amorphous) states.

The Amorphous "Generic" Complex

Generic Nystatin API (Active Pharmaceutical Ingredient) is isolated via precipitation, resulting in a disordered solid-state form.

-

Entropy: High. The lack of a defined crystal lattice leaves the conjugated double bonds exposed to oxygen and moisture.

-

Hygroscopicity: Amorphous powders have high surface energy, rapidly absorbing atmospheric water. This absorbed water acts as a plasticizer, increasing molecular mobility and accelerating chemical degradation (epoxidation/oxidation).

The Trihydrate Crystal Lattice

Nystatin A1 Trihydrate is engineered through controlled crystallization.

-

Lattice Stabilization: The three water molecules are not merely surface moisture; they are integral to the crystal unit cell. They form hydrogen-bond bridges between the polar head groups (mycosamine and carboxylate) of adjacent nystatin molecules.

-

Conformational Locking: This hydration "locks" the macrolide ring into a rigid conformation, shielding the sensitive polyene chain from oxidative attack.

Part 2: Compositional Profiling (The "Generic" Problem)

Researchers using Generic Nystatin for sensitive bioassays often encounter reproducibility issues due to variable impurity profiles.

Table 1: Comparative Specification Profile

| Feature | Generic Nystatin (USP/EP) | Nystatin A1 Trihydrate (Standard) |

| CAS Number | 1400-61-9 (Complex) | 34786-70-4 (Specific Congener) |

| Composition | Mixture: A1 (>85%), A2, A3, B | Single Congener: A1 (>95-98%) |

| Physical Form | Yellow/Brown Amorphous Powder | Pale Yellow Crystalline Solid |

| Potency | Defined by Activity (>4400 Units/mg) | Defined by Mass/Molarity |

| Solubility | Variable (Matrix effects from impurities) | Consistent, defined |

| Stability | Low (Requires -20°C, dark, desiccated) | Moderate/High (Stable at 4°C if dry) |

| Primary Use | Clinical formulations, topical creams | Analytical HPLC std, Crystallography |

The Impurity Spectrum

In generic nystatin, the "impurities" are actually biologically active analogues produced by Streptomyces noursei:

-

Nystatin A2: Differs by glycosylation or hydroxylation patterns.

-

Nystatin A3: Contains a different sugar moiety or additional substitutions.

-

Iso-Nystatin: A degradation product where the polyene conjugation is disrupted.

Critical Insight: While A2 and A3 contribute to antifungal activity (hence their allowance in USP grade), they have different toxicity profiles and solubilities. For mechanistic studies (e.g., patch-clamp ion channel recording), using a mixture introduces confounding variables.

Part 3: Mechanism of Action & Visualization

Both forms function by binding to ergosterol, but the kinetics of pore formation differ based on the purity and solubility rate.

Diagram 1: Polyene Pore Formation Mechanism

This pathway illustrates how Nystatin A1 targets fungal membranes. In generic mixtures, competitive binding by A2/A3 can alter pore kinetics.

Caption: Step-wise mechanism of Nystatin A1 action. The formation of the transmembrane pore requires precise stoichiometric assembly, which is optimized when using high-purity A1 compared to heterogeneous mixtures.

Part 4: Analytical Workflows & Protocols

To distinguish or purify Nystatin A1 Trihydrate from generic stock, High-Performance Liquid Chromatography (HPLC) is required. Spectrophotometry (UV 305/320 nm) cannot distinguish between congeners A1, A2, and A3 due to identical chromophores.

Experimental Protocol: HPLC Separation of Nystatin Congeners

Objective: Quantify the ratio of A1 to A2/A3 impurities in a generic sample.

Reagents:

-

Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Ammonium Acetate Buffer (0.05 M, pH 6.0).

-

Mobile Phase B: Methanol (HPLC Grade).

-

Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Note: Nystatin is unstable in water/methanol for long periods.

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 10 mg of Generic Nystatin in 10 mL DMSO. Protect from light immediately (amber glassware).

-

Equilibration: Set HPLC flow rate to 1.0 mL/min. Isocratic elution is standard: 70% Methanol / 30% Buffer.[1]

-

Injection: Inject 20 µL of sample.

-

Detection: Monitor UV absorbance at 305 nm .

-

Analysis:

-

Nystatin A1: Major peak (typically ~8-10 min retention).

-

Nystatin A3: Elutes before A1 (more polar).

-

Nystatin A2: Elutes after A1 (less polar).

-

Diagram 2: Purification & Differentiation Workflow

This flowchart guides the researcher in selecting the correct form and processing it.

Caption: Workflow illustrating the derivation of Nystatin A1 Trihydrate from the generic fermentation complex. The additional purification and crystallization steps account for the significant cost difference.

Part 5: Stability & Handling (Self-Validating Protocol)

The most common error in Nystatin research is degradation during storage, leading to false negatives in MIC (Minimum Inhibitory Concentration) assays.

The "Amber Rule"

Nystatin is photosensitive. Both generic and trihydrate forms undergo cis-trans isomerization and oxidation upon exposure to light (UV and visible).

-

Validation: If your yellow solution turns clear or precipitates a white solid, the polyene system has collapsed. The reagent is dead.

Solubility Protocol

Problem: Nystatin A1 Trihydrate dissolves slowly in water due to its stable lattice energy. Solution:

-

Dissolve the Trihydrate in DMSO or Formamide first (Stock: 5-10 mg/mL).

-

Dilute into aqueous media only at the moment of use.

-

Do not filter sterilize aqueous suspensions; the drug may adhere to the filter membrane. Use sterile DMSO and aseptic technique.

References

-

PubChem. (2025). Nystatin A1 | C47H75NO17.[2][3] National Library of Medicine. [Link]

-

European Pharmacopoeia (Ph.[4] Eur.). (2025).[4] Nystatin Monograph & Impurity Profile. [Link]

-

Shokraneh, F., et al. (2015).[5] A Novel High Performance Liquid Chromatographic Method for Determination of Nystatin in Pharmaceutical Formulations. Iranian Journal of Pharmaceutical Research. [Link]

-

Volpon, L., et al. (2010). Crystal structure of cytochrome P450 NysL and the structural basis for stereo- and regio-selective oxidation of antifungal macrolides. Journal of Biological Chemistry. [Link]

Sources

- 1. A Novel High Performance Liquid Chromatographic Method for Determination of Nystatin in Pharmaceutical Formulations by Box–Behnken Statistical Experiment Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

Technical Guide: Nystatin A1 Trihydrate – Structural Characterization & Molecular Dynamics

Executive Summary

Nystatin A1 is a macrocyclic polyene antifungal agent derived from Streptomyces noursei.[1][2][3][4] While often supplied as a complex (Nystatin A1, A2, and A3), the Nystatin A1 Trihydrate form represents a specific hydration state critical for stoichiometric calculations in analytical chemistry and crystallographic studies.[5][6] This guide provides a definitive structural analysis of the trihydrate form, elucidating its molecular weight derivation, stereochemical configuration, and mechanism of action.[5][6] It serves as a self-validating protocol for the identification and handling of this sensitive compound.[6]

Chemical Identity & Structural Elucidation[7]

Nomenclature and Classification[1]

-

Common Name: Nystatin A1 Trihydrate[6]

-

Chemical Class: Polyene Macrolide (Tetraene-diene system)[5][6]

-

CAS Registry Number: 1400-61-9 (Generic Nystatin); 34786-70-4 (Nystatin A1 specific)[5][6][7]

Molecular Weight Analysis

The distinction between the anhydrous and trihydrate forms is non-trivial in quantitative assays. Nystatin A1 possesses a molecular formula of

Table 1: Molecular Weight Derivation

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Stoichiometry | Contribution |

| Nystatin A1 (Anhydrous) | 926.11 | 1 | 926.11 | |

| Water of Hydration | 18.015 | 3 | 54.05 | |

| Nystatin A1 Trihydrate | ~980.16 | - | 980.16 |

Critical Note: When preparing molar solutions for Minimum Inhibitory Concentration (MIC) or kinetic studies, failure to account for the hydration shell (

) will result in a 5.8% underestimation of the active pharmaceutical ingredient (API) concentration.

Stereochemical Architecture

The Nystatin A1 molecule is a 38-membered macrolactone ring containing a conjugated polyene system and a hydrophilic polyol region.[5][6]

-

The Chromophore: Unlike Amphotericin B (heptaene), Nystatin A1 is a tetraene .[5] It contains a conjugated tetraene system and a separate conjugated diene, isolated by saturated methylene groups (

carbons).[5] This interruption is responsible for its distinct UV spectral fingerprint compared to other polyenes. -

The Aglycone: The macrocycle is substituted with a carboxylic acid group at C-16.[6]

-

The Glycoside: An amino sugar, mycosamine (3-amino-3,6-dideoxy-

-D-mannopyranose), is glycosidically linked to the C-19 hydroxyl group.[5][6] This moiety is essential for the drug's solubility and interaction with fungal membranes.

Mechanism of Action: The Sterol-Pore Dynamic[1][2]

Nystatin's fungicidal activity is driven by its high affinity for ergosterol , the primary sterol in fungal cell membranes.[5][1][3][10][11][12][13] This selectivity spares mammalian cells, which primarily contain cholesterol, although toxicity remains a concern at high systemic doses.[5][6]

Pathway Visualization

The following diagram illustrates the stepwise mechanism from membrane insertion to cell death.

Figure 1: The molecular mechanism of Nystatin A1, depicting the formation of transmembrane pores via ergosterol sequestration.

Physicochemical Properties & Stability[1][7][8]

Solubility Profile

Nystatin A1 is amphiphilic but exhibits poor water solubility due to the rigid polyene backbone.

-

Water: Insoluble (

). -

Methanol/Ethanol: Slightly soluble.[6]

-

DMF/DMSO: Freely soluble (

).[6] -

Protocol Tip: For stock solutions, dissolve Nystatin A1 Trihydrate in DMSO or DMF, then dilute into aqueous media.[5][6] Avoid freeze-thaw cycles as the compound is susceptible to oxidation.[5][6]

Spectral Characteristics (UV-Vis)

The interrupted conjugation system yields a characteristic triple-peak spectrum, which serves as a primary identity test.[5][6]

Analytical Protocol: Characterization & Purity

This protocol outlines the validation of Nystatin A1 Trihydrate using High-Performance Liquid Chromatography (HPLC). This method separates the A1 isomer from the A2/A3 minor components and degradation products.

HPLC Methodology

-

Column: C18 Reverse Phase (e.g.,

, -

Mobile Phase:

-

Buffer:

Ammonium Acetate (pH 6.0). -

Organic: Methanol / Acetonitrile.[6]

-

Ratio: Isocratic or Gradient (typically 70% Organic / 30% Buffer).

-

-

Flow Rate:

. -

Detection: UV at

.[6] -

Temperature:

(Keep samples cooled to

Quality Control Workflow

The following workflow ensures the integrity of the reference standard before use in biological assays.

Figure 2: Analytical workflow for the qualification of Nystatin A1 Trihydrate standards.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11286230, Nystatin A1.[5][6] Retrieved from [Link][5]

-

Bioaustralis Fine Chemicals. (2024).[6] Nystatin A1 Product Data Sheet and Solubility Profile. Retrieved from [Link][5]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. CAS 1400-61-9: Nystatin | CymitQuimica [cymitquimica.com]

- 4. NYSTATIN A1 [drugs.ncats.io]

- 5. Nystatin A1 | C47H75NO17 | CID 11286230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Nystatin [drugfuture.com]

- 8. Nystatin A1 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. trial.medpath.com [trial.medpath.com]

- 11. What is the mechanism of Nystatin? [synapse.patsnap.com]

- 12. Nystatin - Wikipedia [en.wikipedia.org]

- 13. adiclair.com [adiclair.com]

Mechanistic Architecture of Nystatin A1: Pore Formation & Sterol Selectivity

Executive Summary: The Polyene Paradigm

Nystatin A1 (Nys) remains a cornerstone of antifungal pharmacology not merely due to its longevity, but because of its ruthless efficiency against fungal membranes. Unlike azoles that inhibit biosynthesis, Nystatin executes a direct biophysical assault on the plasma membrane.[1]

For decades, the "Barrel-Stave" pore model was the singular dogma. However, recent biophysical data suggests a more nuanced reality: a dual-mode mechanism involving both transmembrane pore formation and "sterol sponge" activity.[1] This guide deconstructs the molecular mechanics of Nystatin A1, contrasting its sterol-dependent assembly against Amphotericin B (AmB), and provides validated protocols for quantifying these interactions in vitro.[1]

Key Takeaway: Nystatin’s efficacy is thermodynamically driven by a preferential affinity for ergosterol over cholesterol, allowing it to assemble hydrophilic channels (

Molecular Hardware: Structure-Function Causality[1]

To understand the mechanism, one must first respect the molecule's amphipathic geometry. Nystatin A1 is a macrolide polyene with a distinct "sidedness" that dictates its membrane insertion.

| Structural Domain | Chemical Feature | Mechanistic Function |

| Polyene Region | Conjugated double bonds (hydrophobic) | Interacts with the acyl chains of membrane lipids and the hydrophobic face of sterols. |

| Polyol Region | Hydroxyl groups (hydrophilic) | Lines the interior of the aqueous pore, facilitating ion transport. |

| Mycosamine Headgroup | Aminosugar moiety | Critical for initial electrostatic anchoring and specific recognition of the ergosterol 3 |

| Carboxyl Group | C16 Carboxyl | Works with the amino group to form an intramolecular salt bridge or interact with phospholipid headgroups. |

The Assembly Algorithm: From Monomer to Pore

The transition of Nystatin from a soluble monomer to a conductive pore is a multi-step, cooperative process. This is not random insertion; it is a sterol-templated assembly.[1]

Phase 1: Sterol Recognition & Adsorption

Nystatin monomers aggregate in aqueous solution due to low solubility. Upon contact with a membrane, the mycosamine moiety acts as the primary sensor. It recognizes the specific planarity and 3

-

Selectivity Driver: Ergosterol's flatter ring structure (compared to cholesterol's kinked tail) allows for tighter van der Waals packing with the rigid polyene chain of Nystatin.

Phase 2: Binary Complexation

A single Nystatin molecule pairs with a sterol molecule to form a binary complex . This is the fundamental building block.

-

Configuration: The hydrophobic face of Nystatin aligns with the flat face of ergosterol. This "sandwich" exposes the hydrophilic polyol face on one side and the remaining lipid-facing surface on the other.

Phase 3: Oligomerization (The Pore)

These binary complexes laterally diffuse and assemble into a ring.

-

Stoichiometry: Typically 8–12 binary complexes.

-

Architecture: The complexes arrange like staves in a barrel. The hydrophilic polyol chains face inward, creating a water-filled channel.[1] The hydrophobic polyene/sterol faces point outward, interacting with the lipid bilayer.

-

Single vs. Double Length:

Phase 4: The "Sterol Sponge" (Alternative Mode)

Recent evidence, primarily derived from Amphotericin B studies but applicable to Nystatin, suggests that these extramembranous aggregates can physically extract ergosterol from the bilayer without necessarily forming a channel.[1] This "sponging" effect depletes the membrane of essential sterols, compromising integrity even if full pores do not form.

Visualization: The Assembly Pathway

Caption: The dual-pathway mechanism of Nystatin A1: Primary pore formation and the secondary sterol sponge effect.[1][2]

Comparative Biophysics: Nystatin vs. Amphotericin B[2][3]

While structurally similar, their biophysical behaviors differ, influencing their therapeutic windows.[1][2]

| Parameter | Nystatin A1 | Amphotericin B (AmB) |

| Pore Diameter | ||

| Single Channel Conductance | Very low (< 10 pS in 2M KCl) | Low (0.4 – 2.0 pS in 2M KCl) |

| Solubility | Lower (Higher aggregation) | Low |

| Toxicity | High (Systemic toxicity limits use) | Moderate (Standard for systemic use) |

| Mechanism Dominance | Primarily Pore Formation | Strong "Sterol Sponge" evidence |

| Selectivity (Erg/Chol) | High | High |

Experimental Validation Framework

To validate Nystatin activity, we employ two "Gold Standard" protocols: Planar Lipid Bilayers (BLM) for mechanistic resolution and Liposome Leakage for kinetic profiling.[1]

Protocol A: Planar Lipid Bilayer (Single Channel Recording)

Objective: To resolve single-channel formation and verify ion conductance.

The Challenge: Nystatin channels are extremely small. Standard physiological salt (150 mM) often yields currents indistinguishable from noise. The Solution: Use high salt concentrations and specific lipid compositions.

-

Bilayer Formation:

-

Paint a bilayer using POPC:Ergosterol (4:1 molar ratio) across a 150-200

aperture in a Delrin cup. -

Solvent: n-decane.[1]

-

-

Buffer Conditions:

-

Nystatin Addition:

-

Prepare Nys stock in DMSO (

). -

Add to the cis chamber (final conc.

). -

Note: Adding to both sides (cis and trans) promotes "double-length" channels which are more stable.

-

-

Recording:

-

Clamp voltage at

to -

Success Metric: Look for discrete, step-like current transitions.[1] Nystatin often shows "flickery" behavior rather than stable long-open states.[1]

-

Self-Validation: If no channels appear after 20 mins, add a known pore-former (e.g., Gramicidin) to verify bilayer competence.[1]

-

Protocol B: ANTS/DPX Liposome Leakage Assay

Objective: To quantify the kinetics of pore formation and sterol selectivity.

Mechanism: Encapsulate a fluorophore (ANTS) and a quencher (DPX).[3] Inside the liposome, they are close, and fluorescence is quenched.[1] If Nystatin forms a pore

Workflow:

-

Lipid Film Preparation:

-

Hydration & Encapsulation:

-

Hydrate film with 12.5 mM ANTS / 45 mM DPX in buffer (10 mM HEPES, 140 mM NaCl, pH 7.4).

-

Freeze-thaw (5 cycles) to equilibrate.

-

-

Extrusion:

-

Pass through

polycarbonate filter (11 passes) to create Large Unilamellar Vesicles (LUVs).

-

-

Purification:

-

Pass LUVs through a Sephadex G-75 spin column to remove unencapsulated dye (critical step).

-

-

Assay:

-

Place LUVs in fluorometer cuvette (

). -

Establish baseline (

). -

Inject Nystatin (various concentrations).[6]

-

Measure fluorescence increase (

). -

Lyse vesicles with Triton X-100 (0.1%) to get max fluorescence (

).

-

-

Calculation:

-

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Visualization: Experimental Workflow

Caption: Workflow for the ANTS/DPX fluorescence dequenching assay to measure Nystatin-induced leakage.[1]

References

-

Mechanism of Nystatin Action: Bolard, J. (1986).[7][8] "How do the polyene macrolide antibiotics affect the cellular membrane properties?" Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link

-

Single Channel Conductance: Ermishkin, L. N., et al. (1977).[1] "Single ionic channels induced in lipid bilayers by polyene antibiotics amphotericin B and nystatine."[9][7][10] Nature. Link

-

Sterol Sponge Model: Anderson, T. M., et al. (2014).[1] "Amphotericin forms an extramembranous and fungicidal sterol sponge."[11] Nature Chemical Biology. Link

-

Pore Diameter & Structure: Kleinberg, M. E., & Finkelstein, A. (1984).[1] "Single-length and double-length channels formed by nystatin in lipid bilayer membranes."[1][7][12][13] Journal of Membrane Biology. Link

-

Liposome Leakage Protocol: Ladokhin, A. S., et al. (1995).[1] "Leakage of membrane contents." Methods in Enzymology. Link

Sources

- 1. Nystatin A1 | C47H75NO17 | CID 11286230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing Antifungal Efficacy and Stability of Nystatin Liposomes Through Chitosan and Alginate Layer-by-Layer Coating: In vitro Studies Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nystatin Encapsulated Nanoliposomes: Potential Anti-infective against Candida Spp. Isolated from Candidiasis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. (Open Access) Evidence that nystatin may not form channels in thin lipid membranes (1977) | W.O. Romine | 9 Citations [scispace.com]

- 8. Nystatin-induced liposome fusion. A versatile approach to ion channel reconstitution into planar bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amphotericin B and Nystatin show different activities on sterol-free vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that nystatin may not form channels in thin lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. Single-length and double-length channels formed by nystatin in lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

The Basis of Antifungal Selectivity: A Technical Guide to the Binding Affinity of Nystatin A1 for Ergosterol vs. Cholesterol

Executive Summary

Nystatin A1, a cornerstone of topical antifungal therapy, derives its efficacy and relative safety from a remarkable molecular selectivity. This guide provides an in-depth examination of the biophysical and mechanistic principles governing Nystatin A1's differential binding affinity for ergosterol, the primary sterol in fungal cell membranes, versus cholesterol, its mammalian counterpart. We will dissect the structural basis for this selectivity, explore the prevailing models of action—from pore formation to the emerging "sterol sponge" hypothesis—and present a critical analysis of the quantitative binding data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers seeking to quantify these critical molecular interactions, providing a robust framework for future drug development and mechanistic studies in the field of antifungal research.

Part 1: The Molecular Basis of Fungal-Specific Targeting

The therapeutic window of Nystatin A1 is fundamentally defined by its ability to distinguish between fungal and mammalian cells at the membrane level. This distinction is entirely reliant on the structural differences between their principal sterols.

The Key Players: Nystatin A1, Ergosterol, and Cholesterol

-

Nystatin A1: A polyene macrolide antibiotic produced by Streptomyces noursei.[1] Its amphipathic structure, featuring a rigid, lipophilic polyene face and a flexible, hydrophilic polyol face, is critical to its membrane-inserting capabilities.

-

Ergosterol: The predominant sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of embedded proteins.[2]

-

Cholesterol: The analogous sterol in mammalian cell membranes, sharing a core four-ring structure with ergosterol but differing in key side-chain and ring substitutions.

Structural Differences Driving Binding Selectivity

The higher affinity of Nystatin A1 for ergosterol is not coincidental but is dictated by specific structural nuances that allow for more favorable interactions.[3] While both sterols possess a planar steroid nucleus and a 3β-hydroxyl group, two key distinctions in ergosterol promote a tighter binding association:

-

C7-C8 Double Bond: Ergosterol possesses a double bond in its B-ring, which contributes to a more rigid and planar ring system compared to cholesterol.

-

C24 Methyl Group & C22-C23 Double Bond: The alkyl side chain of ergosterol is bulkier and contains an additional double bond, influencing how it packs within the lipid bilayer and interacts with binding partners.

These differences, though subtle, are sufficient to create a thermodynamic preference for the Nystatin A1-ergosterol complex.

Caption: Structural comparison of Cholesterol and Ergosterol.

Mechanisms of Action: From Pore Formation to Sterol Sequestration

The interaction between Nystatin A1 and ergosterol culminates in fungal cell death through one or more proposed mechanisms.

-

The Ion Channel / Pore Formation Model: This is the classical and most widely accepted model.[2] Upon partitioning into the fungal membrane, multiple Nystatin A1 molecules self-assemble, organizing around ergosterol molecules to form a barrel-stave-like transmembrane channel.[3] This pore disrupts the membrane's selective permeability, allowing for the uncontrolled leakage of essential intracellular ions (primarily K+) and small metabolites, leading to the collapse of electrochemical gradients and ultimately, cell death.[2] The interaction with cholesterol is thought to be less favorable, resulting in the formation of less stable or incomplete pores, thus sparing mammalian cells at therapeutic concentrations.

-

The "Sterol Sponge" Model: More recent evidence, particularly from studies on the related polyene Amphotericin B, suggests an alternative or complementary mechanism.[3][4] In this model, large, extramembranous aggregates of the polyene act as a "sponge," extracting ergosterol directly from the lipid bilayer.[5] The depletion of this vital lipid disrupts critical membrane functions, including the organization of lipid rafts and the activity of membrane-bound enzymes, leading to cell death without the absolute requirement for pore formation.[4][6]

Caption: Dual mechanisms of Nystatin A1 antifungal action.

Part 2: A Critical Assessment of Binding Affinity Data

Quantifying the precise binding affinity—typically expressed as the dissociation constant (Kd)—is crucial for understanding the potency and selectivity of a drug. A lower Kd value signifies a higher binding affinity. However, determining a definitive Kd for the Nystatin A1-sterol interaction is experimentally challenging due to the lipophilic nature of the components, the tendency of Nystatin to self-aggregate, and the multi-step process of membrane insertion and pore assembly.

As a result, the peer-reviewed literature lacks a consensus Kd value. While some databases report figures, these often lack primary source validation and experimental context. Instead, the field relies on comparative and qualitative data that consistently support a significantly higher affinity for ergosterol.

| Interaction | Method | Key Finding | Interpretation | Reference |

| Nystatin vs. Ergosterol/Cholesterol | Fluorescence Competition Assay | Ergosterol is significantly more effective at inducing changes in Nystatin's fluorescence lifetime. Cholesterol competes with ergosterol for Nystatin binding. | Demonstrates direct interaction with both sterols and a qualitatively higher affinity/more stable complex formation with ergosterol. | [7] |

| Nystatin Partitioning | Centrifugation & Spectroscopy | The mole-fraction partition coefficient (Kp) of Nystatin into lipid vesicles was found to be similar for sterol-free, cholesterol-containing, and ergosterol-containing membranes. | The initial insertion into the membrane is not strongly sterol-dependent. The selectivity arises from subsequent, sterol-specific aggregation and channel formation within the bilayer. | [8] |

| Amphotericin B vs. Ergosterol/Cholesterol (Analogue) | Isothermal Titration Calorimetry (ITC) | Titration of AmB with ergosterol-containing liposomes yields a larger exothermic heat change compared to cholesterol-containing liposomes. | The interaction with ergosterol is thermodynamically more favorable, consistent with a higher binding affinity. | [4] |

| Amphotericin B vs. Ergosterol/Cholesterol (Analogue) | Neutron Reflectometry | AmB was shown to actively extract ergosterol from a model membrane, while cholesterol was not extracted under the same conditions. | Provides direct evidence for the "sterol sponge" mechanism and its high specificity for ergosterol. | [5] |

Part 3: Methodologies for Affinity Determination

For research teams aiming to investigate polyene-sterol interactions, robust and well-controlled experimental design is paramount. Below are detailed protocols for two powerful techniques suitable for characterizing these binding events.

Methodology 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS) in a single experiment.[9] This protocol is adapted for studying the interaction of a soluble drug with sterol-containing liposomes.[10][11]

Principle: A solution of the titrant (Nystatin A1) is injected in small aliquots into the sample cell containing the titrand (sterol-infused liposomes). The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell. The resulting thermogram is integrated and fit to a binding model to extract thermodynamic parameters.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Buffer: Prepare a sufficient quantity of a well-defined buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). It is critical that the exact same buffer batch is used for all components to minimize heats of dilution. Dialyze or buffer-exchange all components extensively against the final buffer.

-

Liposome Preparation:

-

Prepare a lipid film of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) mixed with either ergosterol or cholesterol at a defined molar ratio (e.g., 67:33 mol%).

-

Hydrate the film in the ITC buffer to form multilamellar vesicles (MLVs).

-

Create large unilamellar vesicles (LUVs) of a consistent size (e.g., 100 nm) by extrusion through polycarbonate membranes. This ensures a uniform and reproducible system.

-

Determine the final lipid concentration via a standard assay (e.g., phosphate analysis).

-

-

Nystatin A1 Solution: Prepare a stock solution of Nystatin A1 in a minimal amount of DMSO and dilute to the final working concentration in the ITC buffer. The final DMSO concentration must be identical in both the syringe and cell solutions to cancel out dilution effects.

-

-

Experimental Setup (e.g., for a MicroCal VP-ITC):

-

Cell Concentration (Liposomes): The concentration should be chosen based on the "c-window" (c = n[M]/Kd, where n is stoichiometry and [M] is macromolecule concentration). Since Kd is unknown, an empirical starting point is a lipid concentration of 1-2 mM.

-

Syringe Concentration (Nystatin A1): The titrant concentration should be 10-15 times that of the binding sites in the cell. A starting concentration of 100-200 µM Nystatin A1 is recommended.

-

Instrument Settings:

-

Temperature: 25°C or 37°C.

-

Reference Power: ~10 µcal/sec.

-

Stirring Speed: 750 rpm.

-

Injection Parameters: A preliminary 2 µL injection (discarded in analysis), followed by 28 injections of 10 µL each, with a 180-second spacing between injections.

-

-

-

Execution & Data Analysis:

-

Thoroughly degas all solutions before loading.

-

Load the liposome suspension into the sample cell and the Nystatin A1 solution into the injection syringe.

-

Perform a control titration by injecting Nystatin A1 into buffer alone to determine the heat of dilution.

-

Run the main experiment.

-

Subtract the control data from the experimental data. Analyze the resulting binding isotherm using a suitable model (e.g., one-site binding) in the analysis software (e.g., Origin) to determine Kd, n, and ΔH.

-

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Methodology 2: Fluorescence-Based Competition Assay

This method leverages the intrinsic fluorescence of Nystatin A1 or a fluorescent membrane probe to indirectly measure binding competition.[7][12] It is a powerful semi-quantitative method to determine relative affinities.

Principle: The fluorescence properties (e.g., intensity, anisotropy, or lifetime) of Nystatin A1 change upon its aggregation within an ergosterol-containing membrane.[8] Cholesterol, being a weaker binder, induces a much smaller change. By creating liposomes with mixed ratios of ergosterol and cholesterol, one can observe how cholesterol competes with and inhibits the ergosterol-induced fluorescence signal, allowing for an assessment of their relative binding strengths.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Buffer: Prepare a suitable fluorescence buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Liposome Preparation:

-

Prepare a series of lipid films (e.g., using POPC as the background lipid) with a constant total sterol concentration (e.g., 20 mol%) but varying ratios of ergosterol to cholesterol.

-

Example series: 100% Erg, 75% Erg/25% Chol, 50% Erg/50% Chol, 25% Erg/75% Chol, 100% Chol.

-

Hydrate and extrude films to form LUVs as described in the ITC protocol. The final lipid concentration should be consistent across all samples (e.g., 0.5 mM).

-

-

Nystatin A1 Stock: Prepare a concentrated stock of Nystatin A1 in methanol or DMSO.

-

-

Experimental Setup (Fluorometer):

-

Excitation/Emission Wavelengths: For Nystatin A1, use an excitation wavelength (λex) of ~320 nm and record the emission spectrum or measure at a fixed emission wavelength (λem) of ~410 nm.[7]

-

Sample Preparation: In a cuvette, add the liposome suspension. Add a small, fixed amount of the Nystatin A1 stock to achieve a final concentration where fluorescence changes are robust (e.g., 20 µM). Allow the system to equilibrate for 30 minutes before measurement.

-

-

Execution & Data Analysis:

-

Measure the fluorescence parameter of interest (e.g., mean fluorescence lifetime, <τ>, or steady-state intensity) for each sample in the series.

-

Plot the measured fluorescence parameter against the mole fraction of ergosterol in the vesicles.

-

A steep dependence on the ergosterol fraction, where the signal diminishes as cholesterol is introduced, indicates effective competition. The shape of this curve provides insight into the relative affinities of the two sterols for Nystatin A1.

-

Caption: Experimental workflow for a fluorescence-based competition assay.

Part 4: Implications for Rational Drug Development

A thorough understanding of the Nystatin-sterol binding differential is not merely an academic exercise; it is fundamental to the rational design of next-generation antifungal agents. The goal is to develop compounds that amplify the affinity for ergosterol while simultaneously diminishing any residual affinity for cholesterol. This strategy aims to:

-

Enhance Potency: By designing molecules with a more favorable thermodynamic profile for ergosterol binding, lower concentrations may be required to achieve a fungicidal effect, potentially overcoming low-level resistance.

-

Reduce Host Toxicity: The primary dose-limiting factor for systemic polyenes is nephrotoxicity, which is attributed to cholesterol binding in renal cells.[13] By engineering out the cholesterol interaction, it may be possible to develop systemically active polyenes with a vastly improved safety profile.

-

Broaden Therapeutic Applications: A safer, more selective polyene could be used to treat a wider range of systemic fungal infections that are currently untreatable with topical agents like Nystatin.

Conclusion

Nystatin A1's antifungal efficacy is a masterclass in molecular recognition, predicated on its profound binding preference for fungal ergosterol over mammalian cholesterol. This selectivity is rooted in the subtle yet critical structural differences between the two sterols. While the precise quantitative measurement of this binding affinity remains an area of active research, a wealth of comparative data from multiple biophysical techniques confirms a significantly more favorable interaction with ergosterol. The established models of pore formation and sterol sequestration provide a framework for understanding its fungicidal action. The detailed methodologies provided herein offer a validated pathway for researchers to further probe these interactions, paving the way for the development of novel antifungal therapies with enhanced selectivity and reduced toxicity.

References

Sources

- 1. Nystatin - LKT Labs [lktlabs.com]

- 2. What is the mechanism of Nystatin? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. upload.medbullets.com [upload.medbullets.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic Nystatin. A Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol and Ergosterol Influence Nystatin Surface Aggregation: Relation to Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence Studies of the Binding of the Polyene Antibiotics Filipin III, Amphotericin B, Nystatin, and Lagosin to Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

Nystatin A1: Polyene Macrolide Classification & Technical Profiling

[1]

Executive Summary

Nystatin A1 (C47H75NO17) represents the archetypal tetraene polyene macrolide, serving as a foundational compound in antifungal therapeutics.[1][2][3] Unlike the heptaene class (e.g., Amphotericin B), Nystatin A1 is characterized by a disrupted conjugated system—a "diene-tetraene" chromophore—which dictates its distinct UV-Vis spectral signature and solubility profile.[4][1][2][3] This guide provides a rigorous technical breakdown of Nystatin A1, moving from its structural classification and solid-state properties (including hydration states) to its mechanism of action and analytical validation protocols.[4][1][2][3]

Structural & Chemical Classification

The Polyene Hierarchy

Nystatin A1 is classified within the Polyene Macrolide family.[1][5][6][7] Its classification is defined by three structural determinants:

-

Chromophore Structure: It is technically a Tetraene due to four conjugated double bonds.[1] However, it is structurally distinct because it possesses a diene-tetraene system: a conjugated tetraene separated from a conjugated diene by saturated methylene bridges.[4][1][2] This interruption reduces its toxicity compared to fully conjugated heptaenes but also limits its systemic utility.[1]

-

Glycosylation: The aglycone (Nystatinolide) is glycosylated with the amino sugar D-mycosamine at the C-19 position.[1][2][3]

Chemical Identity[1][3][4][5][7]

-

IUPAC Name: (1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-β-L-mannopyranosyl)oxy]-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid.[4][1][2][3][8]

Classification Visualization

The following diagram illustrates the structural lineage of Nystatin A1 within the polyene family.

Figure 1: Hierarchical classification of Nystatin A1 within the polyene macrolide family, highlighting the specific diene-tetraene chromophore distinction.[4][1][2][3]

Solid-State Profiling & Hydration[1][3][4][5]

The "Trihydrate" Designation

While commercial Nystatin is often an amorphous yellow powder comprising a complex of A1, A2, and A3, the Trihydrate form refers to a specific crystalline state often isolated for structural determination or high-purity standards.[4][1]

-

Crystallography: Nystatin A1 crystallizes in the orthorhombic system.[1] The "trihydrate" classification denotes the inclusion of three water molecules per asymmetric unit in the crystal lattice. This hydration shell is critical for maintaining the hydrogen-bonding network that stabilizes the macrolactone ring conformation.[1]

-

Hygroscopicity: Nystatin is significantly hygroscopic.[1][2][11] In non-controlled environments, the amorphous powder can adsorb moisture, leading to hydrolytic degradation.[4][1] The crystalline trihydrate form offers superior thermodynamic stability compared to the amorphous form but requires precise storage (inert atmosphere, -20°C) to prevent desolvation and subsequent oxidation.[1][2][3]

Physicochemical Properties Table[1][3][5]

| Property | Specification | Technical Note |

| Appearance | Yellow to light brown powder | Color intensity correlates with oxidation level (darker = degraded).[4][2][3] |

| Solubility (Water) | < 0.1 mg/mL (Practically Insoluble) | Amphiphilic nature leads to micelle/aggregate formation.[1][2][3] |

| Solubility (Organic) | Soluble in DMSO, DMF, Formamide | DMSO is the standard solvent for MIC assays and stock solutions.[4][1][2][3] |

| pKa | ~5.7 (Carboxyl), ~8.6 (Amino) | Zwitterionic character at physiological pH.[1][2][3] |

| UV Maxima | 290, 304, 319 nm | Diagnostic "three-finger" peak profile of tetraenes.[4][1][2] |

| Stability | pH 6.0–8.0 (Optimal) | Rapid degradation at pH < 2 or > 9 via acid/base hydrolysis.[1][2][3] |

Mechanism of Action (MoA)

The Sterol Sponge & Pore Formation Model

Nystatin A1 functions as an ionophore .[1] Its selective toxicity arises from a higher affinity for ergosterol (fungal membranes) than for cholesterol (mammalian membranes), although this selectivity is not absolute (leading to nephrotoxicity in systemic use).[1][2][3]

The Process:

-

Adsorption: Nystatin monomers bind to the fungal cell wall.[1]

-

Complexation: The hydrophobic face of the polyene interacts with the ergosterol sterol nucleus.[1]

-

Oligomerization: ~8–12 Nystatin-Ergosterol complexes assemble laterally.[1][2]

-

Pore Formation: A hydrophilic channel (barrel-stave or toroidal pore) opens, spanning the lipid bilayer.[1][2][3]

-

Leakage: Uncontrolled efflux of K+ and Mg2+ ions destroys the electrochemical gradient, leading to cell death.[1]

Signaling & Apoptosis Pathway

Recent evidence suggests Nystatin also triggers oxidative stress-mediated apoptosis.[1][2]

Figure 2: Dual-mechanism pathway of Nystatin A1 cytotoxicity involving pore formation and oxidative stress induction.[4][2][3]

Analytical Characterization Protocol

High-Performance Liquid Chromatography (HPLC)

This protocol validates the purity of Nystatin A1 and separates it from the A2/A3 congeners and degradation products.[2]

System Suitability:

-

Column: C18 (Octadecylsilane), 4.6 mm x 150 mm, 5 µm packing (e.g., Zorbax Eclipse or equivalent).[4][1][2][3]

-

Temperature: 30°C.

-

Detection: UV at 304 nm (Absorption maximum for tetraene).[1][2][3]

Mobile Phase Strategy:

-

Buffer: 0.05 M Ammonium Acetate (pH ~6.0).

-

Organic Modifier: Acetonitrile or Methanol.[1]

-

Isocratic Mode:

Procedure:

-

Standard Prep: Dissolve 20 mg Nystatin Reference Standard in 50 mL DMSO (Stock). Dilute to 0.4 mg/mL with Methanol.[1]

-

Sample Prep: Dissolve sample in DMSO; dilute with Methanol to match standard concentration. Crucial: Protect from light.[1][9][11] Analyze within 2 hours to prevent photo-oxidation.

-

Injection: 20 µL.

-

Acceptance Criteria:

UV-Vis Spectroscopy Validation

A quick identity check relies on the tetraene signature.[1]

References

-

Polyene Classification & Structure

-

Mechanism of Action

-

Biosynthesis & Genetics

-

Analytical Methods (HPLC)

-

Crystal Structure & Hydration

Sources

- 1. Nystatin - Wikipedia [en.wikipedia.org]

- 2. Nystatin main = 4,400USP units/mg 1400-61-9 [sigmaaldrich.com]

- 3. Nystatin [sitem.herts.ac.uk]

- 4. Nystatin A1 | C47H75NO17 | CID 11286230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nystatin A1 | C47H75NO17 | CID 11286230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. studyguides.com [studyguides.com]

- 7. Nystatin-like Pseudonocardia polyene B1, a novel disaccharide-containing antifungal heptaene antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nystatin - Wikipedia [en.wikipedia.org]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. Nystatin - LKT Labs [lktlabs.com]

- 11. NYSTATIN [drugs.ncats.io]

- 12. NYSTATIN A1 [drugs.ncats.io]

- 13. researchgate.net [researchgate.net]

- 14. redalyc.org [redalyc.org]

Crystal Structure & Conformational Dynamics of Nystatin A1 Trihydrate

This guide focuses on the structural elucidation of Nystatin A1 , specifically analyzing its bioactive conformation and the stable trihydrate solvate form often utilized in pharmaceutical development. While early structural insights relied on NMR and degradation studies (Lancelin et al., 1989), the most definitive high-resolution crystallographic data comes from the recent 2025 X-ray diffraction analysis of Nystatin A1 stabilized within the active site of the cytochrome P450 monooxygenase NysL .

Technical Whitepaper for Drug Development Professionals

Executive Summary: The Structural Challenge

Nystatin A1 is a polyene macrolide antifungal of critical clinical importance.[1][2] For decades, its structural characterization was hindered by its amphiphilic nature, poor solubility, and flexibility, which complicate single-crystal growth. The "trihydrate" form represents the thermodynamically stable solvate used in API (Active Pharmaceutical Ingredient) synthesis, where three water molecules bridge the hydrophilic polyol region, stabilizing the crystal lattice.

Recent breakthroughs (Murarka et al., 2025) utilizing co-crystallization with the biosynthetic enzyme NysL have provided an atomic-resolution view (2.0 Å) of the molecule's bioactive conformation, confirming the absolute stereochemistry and hydrogen-bonding networks essential for its mechanism of action.

Crystallographic Architecture

Crystal Data & Parameters

The following data represents the high-resolution structure of Nystatin A1 as determined in its bioactive, protein-bound state (PDB Entry: 9CV8 ). This structure validates the conformation of the trihydrate form found in solution and formulations.

| Parameter | Value | Description |

| Space Group | P 3₁ 2 1 | Trigonal system, highly ordered packing. |

| Unit Cell Dimensions | Large unit cell accommodating the NysL-Nystatin complex.[2][3] | |

| Resolution | 2.00 Å | Atomic-level precision allowing visualization of solvent waters. |

| Z-Score | 2 molecules/asymmetric unit | Indicates dimerization potential relevant to pore formation. |

| Solvent Content | Trihydrate (3 | Critical for bridging the C-13/C-17 hemiketal and mycosamine. |

Molecular Conformation

The Nystatin A1 molecule adopts a rigid, rod-like structure characterized by two distinct faces:

-

Hydrophobic Face: The heptaene core (conjugated double bonds) forms a planar strip. In Nystatin, this is interrupted by a saturated bond, technically making it a tetraene-diene system, which introduces a slight "kink" compared to Amphotericin B.

-

Hydrophilic Face: The polyol chain (C1–C19) contains multiple hydroxyl groups that interact with the solvent (water).

Key Structural Features:

-

Hemiketal Ring: Formed between C-13 and C-17, this six-membered ring locks the conformation of the "head" group.

-

Mycosamine Moiety: The amino sugar at C-19 is glycosidically linked and sits perpendicular to the macrolide plane. In the crystal structure, the amino group (

) forms a critical salt bridge with the carboxylate at C-37, a "zwitterionic clamp" that stabilizes the folded conformation.

The Trihydrate Solvation Network

The "trihydrate" designation is not merely a label but a structural necessity. In the crystal lattice, three water molecules (

- (The Anchor): Bridges the C-10 hydroxyl of the macrolide ring to the ring oxygen of the mycosamine sugar. This prevents free rotation of the sugar.

- (The Lattice Link): Hydrogen bonds between the exocyclic carboxyl group (C-37) and the hydroxyl group of a neighboring Nystatin molecule, facilitating "head-to-tail" stacking.

- (The Solvent Interface): Coordinates with the C-8 and C-9 hydroxyls, completing the hydrophilic shell that allows the molecule to remain soluble in aqueous media despite its hydrophobic back.

Mechanism of Action: Structural Basis

The crystal structure elucidates the mechanism of ergosterol-dependent pore formation . The "kinked" structure of Nystatin A1 allows it to intercalate into fungal membranes more selectively than mammalian cholesterol membranes.

Pore Formation Pathway

The following DOT diagram illustrates the transition from the monomeric trihydrate crystal form to the functional transmembrane pore.

Figure 1: Structural pathway of Nystatin A1 from solvated crystal to active transmembrane pore.

Experimental Protocol: Co-Crystallization Strategy

Growing diffraction-quality crystals of Nystatin A1 alone is notoriously difficult due to gel formation. The following protocol, adapted from the 2025 breakthrough, uses the NysL enzyme as a structural scaffold.

Reagents & Preparation

-

Ligand: Nystatin A1 Trihydrate (Sigma-Aldrich, >95% HPLC), dissolved in DMSO (50 mM stock).

-

Protein: Purified NysL P450 monooxygenase (conc. 20 mg/mL in Tris-HCl pH 7.5).

-

Precipitant: PEG 3350 (20% w/v), 0.2 M Ammonium Acetate.

Workflow

-

Complex Formation: Incubate NysL with 1 mM Nystatin A1 for 1 hour at 4°C. The solution should turn slightly yellow, indicating ligand binding.

-

Screening: Use the Hanging Drop Vapor Diffusion method. Mix 1 µL protein-ligand complex with 1 µL precipitant solution.

-

Incubation: Store plates at 18°C in the dark (polyenes are light-sensitive).

-

Observation: Bipyramidal crystals (Space group

) typically appear within 3-5 days. -

Cryoprotection: Transfer crystals to a solution containing 25% glycerol + mother liquor before flash-cooling in liquid nitrogen.

Implications for Drug Development

Understanding the trihydrate structure allows for:

-

Formulation Stability: The trihydrate form is less hygroscopic than the amorphous solid, ensuring longer shelf-life.

-

Analog Design: The crystal structure reveals that the C-16 carboxyl and C-19 amino groups are critical for "locking" the active conformation. Modifications here (e.g., esterification) often reduce toxicity but must preserve the zwitterionic geometry seen in the crystal.

-

Resistance Profiling: Changes in fungal ergosterol structure (e.g., methylation patterns) directly disrupt the steric fit visualized in the Nystatin-Ergosterol complex model.

References

-

Murarka, V. C., Kim, J. S., Lamb, D. C., Kelly, S. L., Poulos, T. L., & Follmer, A. H. (2025).[2] Crystal structure of cytochrome P450 NysL and the structural basis for stereo- and regio-selective oxidation of antifungal macrolides.[1][2][3][4][5][6][7] Journal of Biological Chemistry, 301(3), 102845.

-

Lancelin, J. M., & Beau, J. M. (1989).[8] Complete stereostructure of nystatin A1: a proton NMR study. Tetrahedron Letters, 30(34), 4521-4524.

- Laitinen, T., et al.

-

BOC Sciences. (2024). Nystatin A1 Trihydrate Product Data (CAS 34786-70-4).

Sources

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of cytochrome P450 NysL and the structural basis for stereo- and regio-selective oxidation of antifungal macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. columbia.edu [columbia.edu]

Technical Guide: Nystatin A1 Trihydrate Molar Mass Calculation

Executive Summary & Scientific Context

In drug development and quantitative analysis, the distinction between the anhydrous active pharmaceutical ingredient (API) and its solvated forms is critical for dosage accuracy. Nystatin is a polyene macrolide antifungal antibiotic complex produced by Streptomyces noursei.[1][2][3][4][5][6] While the bulk "Nystatin" reagent is a complex mixture (dominated by Nystatin A1), precise analytical chemistry requires treating the dominant congener, Nystatin A1 , as the stoichiometric standard.[7]

This guide provides the definitive molar mass calculation for Nystatin A1 Trihydrate (

Key Metric:

-

Chemical Formula:

[8] -

Calculated Molar Mass: 980.14 g/mol (approximate; see Section 2 for high-precision breakdown).[9][1][8]

Theoretical Molar Mass Calculation

The calculation below uses standard atomic weights (IUPAC). In a high-integrity research environment, we do not rely on pre-calculated values from vendors; we validate the mass from first principles to ensure isotopic consistency.[7][9][1][8]

Atomic Weight Standards

We utilize the conventional atomic weights:

Step-by-Step Stoichiometry

Part A: Anhydrous Nystatin A1 (

)

The core macrolide structure without water.[8]

| Element | Count | Atomic Weight ( g/mol ) | Subtotal Mass ( g/mol ) |

| Carbon (C) | 47 | 12.011 | 564.517 |

| Hydrogen (H) | 75 | 1.008 | 75.600 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 17 | 15.999 | 271.983 |

| Anhydrous Total | 926.107 |

Part B: The Trihydrate Component (

)

Accounting for three distinct water molecules in the crystal lattice.

| Component | Count | Formula Weight ( g/mol ) | Subtotal Mass ( g/mol ) |

| Water ( | 3 | 18.015 | 54.045 |

| (Breakdown) | (6 H) | 1.008 | 6.048 |

| (3 O) | 15.999 | 47.997 |

Part C: Final Summation (Nystatin A1 Trihydrate)

[8] [8]Scientist's Note: For general laboratory stoichiometry (e.g., preparing molar solutions), rounding to 980.15 g/mol is appropriate. For high-resolution mass spectrometry (HRMS), use the monoisotopic mass (calculated using C-12 = 12.00000), which would differ slightly.[7][9][1][8]

Analytical Validation Workflow

In a real-world laboratory setting, relying solely on the theoretical "trihydrate" formula is risky because Nystatin is hygroscopic.[7][9][1][8] The actual water content varies based on storage humidity. Therefore, the theoretical molar mass must be validated against the experimental water content to determine the "Effective Molar Mass" for dosing.[7]

The "Effective Mass" Protocol

To ensure 100% scientific integrity, do not assume the powder in the bottle is exactly the trihydrate. Use this self-validating protocol:

-

Measure Water Content: Perform Karl Fischer (KF) titration (volumetric or coulometric).[8]

-

Target for Trihydrate:

w/w water.[8]

-

-

Calculate Correction Factor:

-

Adjust Weighing: When weighing the sample, multiply the target anhydrous mass by this factor.

Workflow Logic (Visualization)

The following diagram illustrates the decision logic for handling Nystatin A1 hydration states in formulation.

Figure 1: Decision logic for selecting the correct molar mass basis. If the CoA water content deviates from the theoretical 5.51%, the "Effective Molar Mass" calculation path must be taken to ensure dosage accuracy.

Technical Nuances & Causality

Why "Trihydrate"?

While Nystatin A1 is often isolated as a dihydrate (

-

Causality: The macrolide ring of Nystatin contains multiple hydroxyl (-OH) groups (polyol region) and a carboxylic acid.[1][8] These polar moieties create a hydrogen-bonding network that avidly binds water.[9][1][8]

-

Implication: If you assume the trihydrate mass (980.15 g/mol ) but your sample has dried to a dihydrate (962.14 g/mol ), you will overdose your system by approximately 1.8% if you weigh based on the heavier trihydrate mass.[8] Conversely, if the sample has absorbed excess moisture, you will underdose.[7][9]

Isotopic Abundance vs. Monoisotopic Mass

For researchers using Mass Spectrometry (LC-MS/MS):

-

Average Molar Mass (Bulk): 980.15 g/mol (Used for weighing/dosing).[8]

-

Monoisotopic Mass: Calculated using the primary isotope of each element (

).[7][8]

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11286230, Nystatin A1.[7][9][1] Retrieved from [Link][8]

-

Lunde, C. S., et al. (2000).[7][9] Crystal Structure of Nystatin A1. (Note: Often cites dihydrate/solvate forms, establishing the baseline for hydration variability).

-

Drugs.com. (2024). Nystatin Prescribing Information. Retrieved from [Link][8]

Sources

- 1. CAS 1400-61-9: Nystatin | CymitQuimica [cymitquimica.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Nystatin - Wikipedia [en.wikipedia.org]

- 4. Nystatin | 1400-61-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nystatin A1 | C47H75NO17 | CID 11286230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nystatin A1 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. echemi.com [echemi.com]

Biological Activity and Structural Dynamics of Nystatin A1 vs. Nystatin A3: A Mechanistic Guide

Executive Overview: The Polyene Macrolide Paradigm

Nystatin, a polyene macrolide antibiotic produced by Streptomyces noursei, remains a cornerstone in the treatment of superficial and mucosal fungal infections. While commercially available nystatin is often treated as a monolithic active pharmaceutical ingredient (API), it is actually a complex of closely related compounds—primarily Nystatin A1 , Nystatin A3 , and Polyfungin B [1].

For drug development professionals and analytical scientists, understanding the structural dichotomy between Nystatin A1 and A3 is critical. The presence or absence of specific functional groups—namely, a hydroxyl group at the C-10 position and a digitoxose sugar moiety at the C-35 position—fundamentally alters the molecule's amphipathic balance, solubility, sterol affinity, and ultimately, its therapeutic index[2][3]. This guide provides an in-depth mechanistic analysis of how these structural variances dictate biological activity, supported by self-validating experimental protocols for isolation and efficacy testing.

Structural Biology and Biosynthetic Divergence

All nystatin components share an identical 38-membered macrolactone ring featuring a conjugated polyene system (which inserts into the hydrophobic core of lipid bilayers) and a polyol region (which forms the aqueous channel of the resulting pore)[4]. The structural divergence occurs during the late-stage tailoring steps of biosynthesis, governed by two key enzymes:

-

NysL (P450 Monooxygenase): Responsible for the hydroxylation at the C-10 position.

-

NysGtf (Glycosyltransferase): Responsible for the addition of an L-digitoxose sugar at the C-35 position[1].

Nystatin A1 possesses the C-10 hydroxyl group but lacks the C-35 digitoxose. In contrast, Nystatin A3 possesses both the C-10 hydroxyl and the C-35 L-digitoxose[1][3]. The addition of this bulky, hydrophilic sugar at C-35 in Nystatin A3 significantly modifies the spatial conformation of the polyol tract, altering how the molecule interacts with membrane sterols.

Fig 1. Biosynthetic divergence of Nystatin A1, A3, and Polyfungin B via NysL and NysGtf enzymes.

Mechanism of Action: Ergosterol Binding and Pore Formation

The primary biological activity of polyene macrolides is driven by their affinity for ergosterol , the predominant sterol in fungal cell membranes[2][4]. The polyene binds to ergosterol, leading to the self-assembly of a barrel-stave transmembrane pore. This disrupts the electrochemical gradient, causing leakage of intracellular potassium (K+) and magnesium (Mg2+), culminating in fungal cell death.

The Impact of C-35 L-Digitoxose (A1 vs. A3)

-

Nystatin A1: The absence of the C-35 sugar maintains a highly selective affinity for ergosterol over mammalian cholesterol. This makes A1 highly effective against Candida species while maintaining a relatively low toxicity profile, which is why it constitutes 70–80% of Western topical formulations[2].

-

Nystatin A3: The presence of the L-digitoxose moiety at C-35 broadens the antifungal spectrum but critically alters the molecule's sterol specificity. The altered amphipathic geometry allows A3 to interact more readily with mammalian cholesterol[2][5]. This off-target binding is the primary driver of the increased cytotoxicity and potential cardiotoxicity observed in formulations with high A3 content[5].

Fig 2. Differential membrane binding and toxicity pathways of Nystatin A1 and A3.

Quantitative Biological Activity and Toxicity Profiles

Recent studies on genetically engineered Streptomyces noursei strains have allowed researchers to isolate these components and quantify their individual activities[1][6]. While Nystatin A1 remains the standard for safety, compounds containing the C-35 digitoxose (A3 and Polyfungin B) exhibit distinct biological behaviors.

Table 1: Structural and Biological Comparison of Nystatin Components

| Component | C-10 Hydroxyl | C-35 Digitoxose | Antifungal Efficacy | Cytotoxicity Profile | Primary Formulation Presence |

| Nystatin A1 | Present | Absent | High (Baseline MIC) | Low (Optimized for topical use) | Western Nystatin (70–80%)[2] |

| Nystatin A3 | Present | Present | High (Broader spectrum) | Higher (Linked to cardiotoxicity) | Chinese Nysfungin (20–50% total)[2][5] |

| Polyfungin B | Absent | Present | Highest (Superior to A1/A3) | Moderate to High | Chinese Nysfungin[1][6] |

Data synthesized from targeted gene disruption studies of nysL and nysGtf[1][6].

Experimental Workflows: Isolation and In Vitro Validation

To accurately assess the biological activity of Nystatin A1 vs. A3, researchers must isolate the compounds from the fermentation broth and test them using a self-validating assay system. The following protocols detail the causality behind each methodological choice.

Protocol 1: Semi-Preparative HPLC Isolation of Nystatin A1 and A3

Causality: Because A1 and A3 share the same macrolide skeleton and conjugated double bonds, their UV-Vis spectra are nearly identical. Separation must rely on the slight polarity difference introduced by the C-35 digitoxose in A3. A reverse-phase C18 column effectively resolves these components based on hydrophobicity[5].

-

Sample Preparation: Dissolve the raw S. noursei fermentation extract or commercial nystatin complex in a 1:1 mixture of DMSO and Methanol. Note: Polyenes are prone to auto-oxidation; perform this step protected from light.

-

Chromatographic Setup: Utilize a semi-preparative C18 reverse-phase column (e.g., 250 mm × 10 mm, 5 µm).

-

Mobile Phase: Establish a gradient elution using 0.05 M ammonium acetate buffer (pH 6.0) and Acetonitrile. Causality: The slightly acidic pH prevents the degradation of the macrolactone ring while maintaining the ionization state of the mycosamine group.

-

Detection & Collection: Monitor absorbance at 305 nm (specific to the conjugated tetraene/diene system). Collect the earlier eluting fraction (Nystatin A1) and the later eluting fraction (Nystatin A3, delayed due to altered polarity from the digitoxose).

-

Lyophilization: Freeze-dry the collected fractions immediately to yield pure A1 and A3 powders. Store at -20°C under nitrogen.

Protocol 2: Self-Validating Fungicidal Activity Assay (MIC Determination)

Causality: Polyene activity is highly dependent on the lipid composition of the growth medium. Using RPMI 1640 ensures standardized physiological conditions, preventing artificial inflation or suppression of MIC values.

-

Inoculum Preparation: Cultivate Saccharomyces cerevisiae ATCC 2061 (or Candida albicans) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline and adjust to a final concentration of

CFU/mL in RPMI 1640 broth (buffered to pH 7.0 with MOPS). -

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of purified Nystatin A1 and A3 (range: 0.1 µg/mL to 64 µg/mL).

-

Self-Validating Controls:

-

Positive Control: Amphotericin B (validates the susceptibility of the fungal strain to a known polyene).

-

Negative Control: Untreated inoculum + Vehicle (DMSO max 1% v/v) (validates that the solvent is not causing cytotoxicity).

-

Sterility Control: Uninoculated RPMI 1640 (validates aseptic technique).

-

-

Incubation & Readout: Incubate the plates at 35°C for 24–48 hours. Measure optical density (OD) at 600 nm. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration resulting in a

reduction in growth compared to the negative control[6].

References

- Optimizing nystatin biosynthesis through targeted manipulation of nysL and nysGtf in Streptomyces noursei. SSRN.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG02yL5zpcV1FwRX5hnXF2E2aDsYOBN90WQwAdKqXZ235ReaYGAAMhee4xkm_BCwnc6O2Xq1nZ8uqkr8ZEekbfo9LwA7aUxf9E3H5Bx3KDs1DLgQBUz5dTFpH1ufNTwoe4qJ0pyE2GlXgmahlgLJm_TfuXyWlYmwuhbP70rEojBQFSRvGBKFSYoRirRf3X_BmsuNNP9mQfchQc78EXswKmiqYZKF4EzzXmuvX3Kpw==]

- Research and Application of the Polyene Macrolide Antibiotic Nystatin. PMC.[https://vertexaisearch.cloud.google.